molecular formula C7H10INO B2620258 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide CAS No. 2242694-00-2

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide

Cat. No. B2620258
CAS RN: 2242694-00-2
M. Wt: 251.067
InChI Key: HGQAPXBVPPNDKD-UHFFFAOYSA-N
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Description

“2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is a chemical compound with the CAS Number: 2242694-00-2 . It has a molecular weight of 251.07 and its IUPAC name is 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) . This indicates that the compound contains a bicyclo[1.1.1]pentane core with an iodine atom and an acetamide group attached .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.07 .

Mechanism of Action

The mechanism of action of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cellular function. By inhibiting HDACs, this compound can alter the expression of genes and potentially lead to therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide in lab experiments is its specificity for HDACs. This compound has been shown to selectively inhibit HDACs and not other enzymes or proteins. Additionally, this compound has a unique structure that can be used to probe specific molecular interactions. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide. One area of interest is the development of new drugs that target HDACs. This compound could serve as a lead compound for the development of more potent and selective HDAC inhibitors. Additionally, this compound could be used as a biochemical tool to study the role of HDACs in cellular function and disease. Further studies are needed to fully understand the potential applications of this compound in medicine and biochemistry.
In conclusion, this compound is a unique chemical compound that has shown promise in scientific research. Its potential applications in medicinal chemistry and biochemistry make it an exciting compound to study. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide involves the reaction of 3-iodocyclobutanone with acetamide in the presence of a base catalyst. The reaction proceeds through a ring-opening process and results in the formation of the desired product. This synthesis method has been optimized and can be performed on a large scale, making it a viable option for industrial production.

Scientific Research Applications

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. One of the primary research areas is the development of new drugs that target specific molecular pathways. This compound has shown promise in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQAPXBVPPNDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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